molecular formula C16H19ClN2O2S B6499434 2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzene-1-sulfonamide CAS No. 952981-90-7

2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzene-1-sulfonamide

Cat. No.: B6499434
CAS No.: 952981-90-7
M. Wt: 338.9 g/mol
InChI Key: VPRUNVGYXILISO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a chloro-substituted benzene ring linked to a dimethylamino phenyl ethyl chain. Its molecular formula is C₁₆H₁₈ClN₃O₂S, with a molecular weight of 351.85 g/mol (calculated).

Properties

IUPAC Name

2-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S/c1-19(2)14-9-7-13(8-10-14)11-12-18-22(20,21)16-6-4-3-5-15(16)17/h3-10,18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRUNVGYXILISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound G501-0453

  • Structure: 2-Chloro-N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}benzene-1-sulfonamide
  • Molecular Formula : C₂₅H₂₈ClN₃O₂S
  • Molecular Weight : 470.03 g/mol
  • Key Differences: Incorporates a 3,4-dihydroisoquinolinyl moiety, increasing molecular complexity and lipophilicity. This modification may enhance blood-brain barrier penetration compared to the target compound but could reduce aqueous solubility .

4-Chloro-N-[2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethyl]Benzenesulfonamide

  • Structure : Dual sulfonamide groups with piperazine and chlorophenyl substituents.
  • Molecular Formula : C₁₉H₂₂Cl₂N₃O₄S₂
  • Molecular Weight : ~503.43 g/mol
  • Dual sulfonamide and chloro groups may increase potency but raise toxicity risks due to higher metabolic load .

2-Chloro-N-(2-((N,4-Dimethylphenyl)sulfonamido)-1-Phenylethyl)Acetamide (5e)

  • Structure : Substitutes the sulfonamide group with an acetamide moiety.
  • Molecular Formula : C₁₇H₁₈ClN₃O₂S (estimated)
  • This may lead to prolonged half-life but lower target specificity .

4-Amino-N-(4-Methyl-Pyrimidin-2-yl)Benzene-Sulfonamide

  • Structure: Features a pyrimidine ring instead of a dimethylamino phenyl group.
  • Molecular Formula : C₁₁H₁₁N₄O₂S
  • Molecular Weight : 279.30 g/mol
  • Key Differences : The pyrimidine ring provides hydrogen-bonding sites, enhancing interactions with enzymes like dihydrofolate reductase. However, the absence of a chloro substituent reduces steric hindrance, possibly lowering affinity for chloro-sensitive targets .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Implications
Target Compound C₁₆H₁₈ClN₃O₂S 351.85 Chlorobenzene, dimethylamino ethyl Balanced solubility and binding
G501-0453 C₂₅H₂₈ClN₃O₂S 470.03 Dihydroisoquinolinyl Increased lipophilicity
4-Chloro-N-[2-[4-(4-Cl-Ph)SO₂-Piperazinyl]ethyl]Ph-SO₂NH₂ C₁₉H₂₂Cl₂N₃O₄S₂ 503.43 Piperazine, dual Cl and SO₂NH₂ Enhanced flexibility, higher toxicity risk
Compound 5e C₁₇H₁₈ClN₃O₂S (estimated) ~340.85 Acetamide, methylphenyl Altered metabolism, longer half-life
4-Amino-N-(4-Me-Pyrimidin-2-yl)Ph-SO₂NH₂ C₁₁H₁₁N₄O₂S 279.30 Pyrimidine, amino Enzyme-targeted interactions

Research Findings and Implications

  • Electronic Effects: The dimethylamino group in the target compound enhances electron donation, favoring interactions with electron-deficient binding pockets. In contrast, pyrimidine-containing analogs rely on aromatic stacking .
  • Solubility vs. Lipophilicity: Piperazine derivatives (e.g., ) exhibit improved solubility due to nitrogen-rich rings, whereas dihydroisoquinolinyl-containing compounds (e.g., ) prioritize membrane permeability.
  • Toxicity Trends : Dual sulfonamide/chloro compounds (e.g., ) may accumulate in renal tissues, raising nephrotoxicity concerns. Acetamide analogs (e.g., ) could avoid this via alternative excretion pathways.

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